molecular formula C9H18 B092814 2-Methyl-2-octene CAS No. 16993-86-5

2-Methyl-2-octene

Cat. No.: B092814
CAS No.: 16993-86-5
M. Wt: 126.24 g/mol
InChI Key: YBOZNTGUYASNRA-UHFFFAOYSA-N
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Description

2-Methyl-2-octene: is an organic compound with the molecular formula C₉H₁₈ It is a type of alkene, characterized by the presence of a carbon-carbon double bond The structure of this compound includes a methyl group attached to the second carbon of an octene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-octene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-2-octanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under elevated temperatures to facilitate the removal of water and formation of the double bond.

    Olefin Metathesis: This method involves the rearrangement of carbon-carbon double bonds in the presence of a catalyst, such as a ruthenium-based catalyst. Olefin metathesis can be used to convert other alkenes into this compound.

Industrial Production Methods: Industrial production of this compound often relies on the dehydration of alcohols due to its simplicity and cost-effectiveness. The process involves the use of large-scale reactors where the alcohol is heated with an acid catalyst to produce the desired alkene.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-octene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone to form various oxygenated products, including alcohols, aldehydes, and carboxylic acids.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum results in the formation of 2-methyl-octane.

    Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond, leading to the formation of dihalogenated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution or ozone (O₃) in a controlled environment.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Bromine (Br₂) or chlorine (Cl₂) in an inert solvent like carbon tetrachloride (CCl₄).

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: 2-Methyl-octane.

    Substitution: Dihalogenated alkanes.

Scientific Research Applications

2-Methyl-2-octene has several applications in scientific research, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: While not directly used in biological systems, derivatives of this compound can be used in the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: this compound is used in the production of polymers, lubricants, and other industrial chemicals. Its ability to undergo polymerization and other reactions makes it a versatile compound in industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-2-octene in chemical reactions involves the interaction of its carbon-carbon double bond with various reagents. For example:

    Oxidation: The double bond reacts with oxidizing agents, leading to the formation of intermediate epoxides or diols, which further react to form the final oxygenated products.

    Reduction: The double bond is hydrogenated in the presence of a metal catalyst, resulting in the addition of hydrogen atoms and the formation of a saturated alkane.

    Substitution: The double bond reacts with halogens, leading to the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion to form the dihalogenated product.

Comparison with Similar Compounds

    1-Octene: An alkene with a similar carbon chain length but with the double bond at the first position.

    2-Octene: An isomer with the double bond at the second position but without the methyl group.

    3-Methyl-1-butene: A shorter chain alkene with a similar methyl substitution pattern.

Uniqueness of 2-Methyl-2-octene:

  • The presence of the methyl group at the second carbon position in this compound provides unique steric and electronic properties compared to its isomers. This affects its reactivity and the types of products formed in chemical reactions.
  • Its specific structure makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to other alkenes with similar carbon chain lengths.

Properties

IUPAC Name

2-methyloct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOZNTGUYASNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168773
Record name 2-Methyl-2-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16993-86-5
Record name 2-Methyl-2-octene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016993865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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